molecular formula C21H21ClN2O3 B11372986 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-chloro-2-methylphenoxy)ethanone

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-chloro-2-methylphenoxy)ethanone

Cat. No.: B11372986
M. Wt: 384.9 g/mol
InChI Key: WJAAVOJLDMQLJC-UHFFFAOYSA-N
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Description

1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLORO-2-METHYLPHENOXY)ETHAN-1-ONE is a synthetic organic compound with a complex structure It contains a benzoxazole ring, a piperidine ring, and a chloromethylphenoxy group

Preparation Methods

The synthesis of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLORO-2-METHYLPHENOXY)ETHAN-1-ONE involves multiple steps. One common method includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.

    Coupling Reactions: The benzoxazole and piperidine rings are then coupled using a suitable linker, such as an alkyl halide, under basic conditions.

    Final Functionalization: The chloromethylphenoxy group is introduced through a nucleophilic substitution reaction, typically using a phenol derivative and a chloromethylating agent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLORO-2-METHYLPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, to form various substituted derivatives.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding phenols and amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines or thiols.

Scientific Research Applications

1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLORO-2-METHYLPHENOXY)ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

    Biological Research: It is used as a probe to study various biological pathways and interactions due to its ability to bind to specific molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Chemical Biology: It is used in chemical biology to study the effects of small molecules on biological systems and to develop new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLORO-2-METHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and piperidine rings allow the compound to fit into the active sites of these targets, leading to inhibition or activation of their functions. The chloromethylphenoxy group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLORO-2-METHYLPHENOXY)ETHAN-1-ONE include:

    1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-FLUOROPHENOXY)ETHAN-1-ONE: This compound has a fluorine atom instead of a chlorine atom, which may affect its reactivity and biological activity.

    1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-METHOXYPHENOXY)ETHAN-1-ONE: The methoxy group can influence the compound’s solubility and interaction with molecular targets.

    1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-NITROPHENOXY)ETHAN-1-ONE: The nitro group can significantly alter the compound’s electronic properties and biological activity.

These similar compounds highlight the versatility of the benzoxazole-piperidine scaffold and its potential for modification to achieve desired properties.

Properties

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-chloro-2-methylphenoxy)ethanone

InChI

InChI=1S/C21H21ClN2O3/c1-14-12-16(22)6-7-18(14)26-13-20(25)24-10-8-15(9-11-24)21-23-17-4-2-3-5-19(17)27-21/h2-7,12,15H,8-11,13H2,1H3

InChI Key

WJAAVOJLDMQLJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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